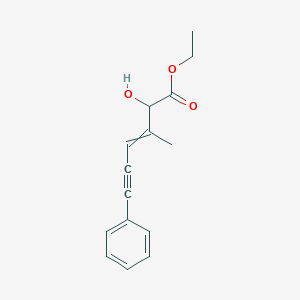![molecular formula C5H4N4O B14197378 N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide CAS No. 921603-67-0](/img/structure/B14197378.png)
N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide is a heterocyclic compound with a pyrazole core Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method provides a straightforward route to the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole: A simple heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, but in different positions compared to pyrazole.
Triazole: A five-membered ring containing three nitrogen atoms, known for its stability and biological activities
Uniqueness
N’-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
921603-67-0 |
|---|---|
Formule moléculaire |
C5H4N4O |
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
N-(4-formylpyrazol-3-ylidene)methanimidamide |
InChI |
InChI=1S/C5H4N4O/c6-3-7-5-4(2-10)1-8-9-5/h1-3,6H |
Clé InChI |
ZIBFVTKXKNSLFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N)N=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


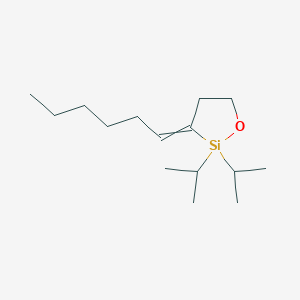
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
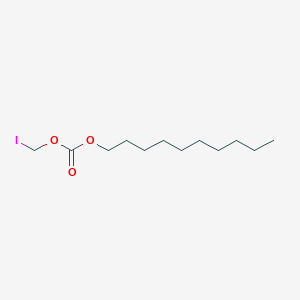
![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
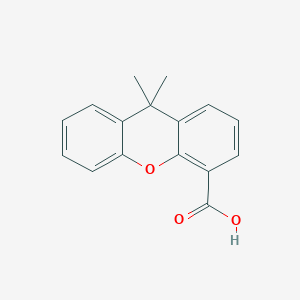
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)
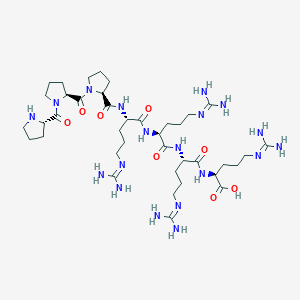
![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
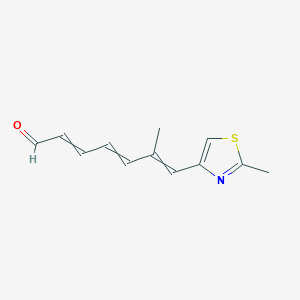
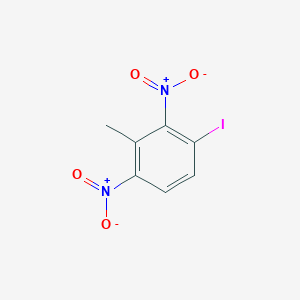
![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

